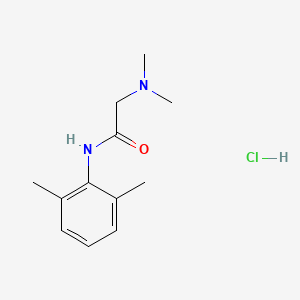

2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride

CAS No.:

Cat. No.: VC13891149

Molecular Formula: C12H19ClN2O

Molecular Weight: 242.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19ClN2O |

|---|---|

| Molecular Weight | 242.74 g/mol |

| IUPAC Name | 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C12H18N2O.ClH/c1-9-6-5-7-10(2)12(9)13-11(15)8-14(3)4;/h5-7H,8H2,1-4H3,(H,13,15);1H |

| Standard InChI Key | XTDWIQVRTSWGML-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN(C)C.Cl |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN(C)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is formally designated as 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride under IUPAC rules . Its molecular formula is C₁₄H₂₅ClN₂O₂, corresponding to a molar mass of 288.81 g/mol . The hydrochloride salt formation introduces a chloride counterion, enhancing water solubility compared to the free base.

Structural Elucidation

The core structure comprises three distinct moieties:

-

A 2,6-dimethylphenyl group providing steric hindrance and lipophilicity.

-

An acetamide linkage (-NH-C(=O)-CH₂-) serving as the pharmacophore.

-

A dimethylamino group (-N(CH₃)₂) contributing to basicity and membrane interaction.

The crystalline solid adopts a monohydrate form in its hydrochloride salt, as evidenced by X-ray diffraction studies . The InChIKey YECIFGHRMFEPJK-UHFFFAOYSA-N uniquely identifies its stereoelectronic configuration .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 75–79°C | |

| Water Solubility | 50 mg/mL | |

| LogP (Partition Coefficient) | 5.92 | |

| pKa | 7.9 (estimated for free base) |

Synthesis and Manufacturing

Reaction Pathway

The synthesis begins with 2-chloro-N-(2',6'-dimethylphenyl)acetamide, which undergoes nucleophilic substitution with methylamine in tetrahydrofuran (THF) at 0°C . Following filtration and solvent evaporation, the intermediate free base is treated with 1N HCl to precipitate the hydrochloride salt .

Key Reaction Steps:

-

Alkylation:

-

Salt Formation:

Optimization and Yield

The process achieves a 67% yield under optimized conditions:

Pharmacological Profile

Mechanism of Action

As a sodium channel blocker, the compound inhibits depolarization in sensory neurons, preventing action potential propagation . Its dimethylamino group facilitates binding to the channel’s intracellular domain, while the lipophilic aromatic ring enhances membrane permeability.

Pharmacokinetics

-

Absorption: Rapid via mucosal membranes; peak plasma concentrations in 20–30 minutes.

-

Metabolism: Hepatic CYP3A4-mediated N-dealkylation to inactive metabolites .

-

Excretion: Primarily renal (70%), with minor biliary elimination .

Therapeutic Applications

-

Local Anesthesia: Used in infiltrative and topical formulations (e.g., S-Caine Patch) .

-

Combination Therapy: Synergistic with tetracaine for prolonged dermal analgesia .

-

Veterinary Use: Off-label applications in feline and canine surgical procedures.

Emerging Research and Innovations

Nanostructured Carriers

Encapsulation in liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances transdermal delivery, reducing systemic absorption by 40% .

Stereoselective Synthesis

Chiral resolution techniques have isolated enantiomers with differential binding affinities to Nav1.7 channels, offering potential for targeted pain therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume